molecular formula C18H14O5 B302628 5-[(4-hydroxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

5-[(4-hydroxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B302628
M. Wt: 310.3 g/mol
InChI Key: IBDRPPYAWZEODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-hydroxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dioxane ring with hydroxyphenyl and phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-hydroxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with 2-methyl-2-phenyl-1,3-dioxane-4,6-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-[(4-hydroxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(4-hydroxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-hydroxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione
  • 5-[(4-hydroxyphenyl)methylidene]-2-[(phenylmethyl)amino]-4-thiazolone
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

5-[(4-hydroxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione stands out due to its unique dioxane ring structure and the presence of both hydroxyphenyl and phenyl groups.

Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

5-[(4-hydroxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C18H14O5/c1-18(13-5-3-2-4-6-13)22-16(20)15(17(21)23-18)11-12-7-9-14(19)10-8-12/h2-11,19H,1H3

InChI Key

IBDRPPYAWZEODK-UHFFFAOYSA-N

SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C3=CC=CC=C3

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C3=CC=CC=C3

Origin of Product

United States

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